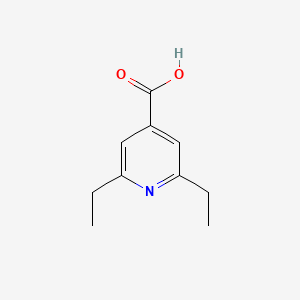

2,6-diethylisonicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2,6-diethylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-3-8-5-7(10(12)13)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

MTWARANBIROLCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diethylisonicotinic Acid and Its Precursors

Convergent and Linear Synthesis Strategies

The construction of complex molecules like 2,6-diethylisonicotinic acid can be approached through two primary strategies: linear and convergent synthesis.

| Application | Suitable for simpler molecules or when precursors are not easily fragmented. | Ideal for complex molecules, including pharmaceuticals and natural products. scholarsresearchlibrary.comnih.gov |

Precursor Synthesis: Focus on 2,6-Dihaloisonicotinic Acid Pathways

A critical intermediate for the synthesis of this compound is a pyridine (B92270) ring halogenated at the 2- and 6-positions, such as 2,6-dichloroisonicotinic acid or 2,6-dibromoisonicotinic acid. These halo-substituents serve as effective leaving groups for subsequent cross-coupling reactions.

One route to a halogenated pyridine carboxylic acid is through decarboxylative halogenation. This process involves the replacement of a carboxylic acid group with a halogen atom. acs.org Modern methods often employ transition metal catalysis (e.g., copper) or photoredox catalysis to generate an aryl radical intermediate from the carboxylic acid, which is then trapped by a halogen source. osti.govprinceton.edu While applicable to isonicotinic acid, this method may be less direct than building the ring with the halogens already incorporated. princeton.edu

Table 2: Examples of Reagents for Decarboxylative Halogenation

| Halogenation Type | Reagents |

|---|---|

| Bromodecarboxylation | N-Bromosuccinimide (NBS), Bromotrichloromethane (CCl₃Br) with a copper catalyst and light irradiation. osti.govprinceton.edu |

| Iododecarboxylation | N-Iodosuccinimide (NIS) with a copper catalyst. osti.govprinceton.edu |

| Chlorodecarboxylation | Copper(II) chloride (CuCl₂) or other sources of chlorine atoms. osti.gov |

A more common and efficient route to 2,6-dihaloisonicotinic acids involves starting with a precursor that already possesses functionality at the 2- and 6-positions. Citrazinic acid (2,6-dihydroxyisonicotinic acid) is an inexpensive and readily available starting material for this purpose.

The hydroxyl groups of citrazinic acid can be converted to chloro groups in a single step by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com This reaction proceeds effectively to yield 2,6-dichloroisonicotinic acid. chemicalbook.com Similarly, the use of phosphorus oxybromide (POBr₃) can be employed to synthesize the corresponding 2,6-dibromoisonicotinic acid derivative. thieme-connect.com This transformation is a robust and scalable method for producing the key dihalo-precursor.

Diethyl Group Introduction: Organometallic and Related Reactions

With the 2,6-dihaloisonicotinic acid precursor in hand, the final step is the introduction of the two ethyl groups onto the pyridine ring. This is accomplished through carbon-carbon bond-forming reactions, typically involving organometallic reagents and a transition metal catalyst.

Grignard reagents, with the general formula R-MgX, are powerful carbon-based nucleophiles widely used in organic synthesis. mnstate.eduthermofisher.com For the synthesis of this compound, an ethyl Grignard reagent such as ethylmagnesium bromide (EtMgBr) or ethylmagnesium chloride (EtMgCl) is used as the source of the ethyl groups. nih.gov These reagents react with the electrophilic carbon atoms at the 2- and 6-positions of the dihalopyridine precursor.

Other organometallic species, such as diethylzinc (B1219324) (Et₂Zn), can also be used in related coupling reactions (e.g., Negishi coupling). nih.gov

The reaction between the 2,6-dihaloisonicotinic acid and the organometallic ethylating agent does not proceed without a catalyst. Transition metal-catalyzed cross-coupling reactions are essential for this transformation. rsc.org

Catalysts based on palladium (Pd) and nickel (Ni) are most commonly employed for forming C(sp²)-C(sp³) bonds in the synthesis of alkylated pyridines. nih.govresearchgate.net Reactions such as the Kumada coupling (Grignard reagent with a nickel or palladium catalyst) or the Negishi coupling (organozinc reagent with a nickel or palladium catalyst) are standard methods. nih.govoup.com The catalyst, often in a low oxidation state (e.g., Pd(0) or Ni(0)), undergoes a catalytic cycle involving oxidative addition to the carbon-halogen bond, transmetalation with the organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Table 3: Common Catalytic Systems for Pyridine Alkylation

| Coupling Reaction Name | Organometallic Reagent | Typical Catalyst System |

|---|---|---|

| Kumada Coupling | Grignard Reagent (R-MgX) | Pd(PPh₃)₄, NiCl₂(dppp) |

| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄, Co(acac)₃ with specific ligands. nih.gov |

| Suzuki-Miyaura Coupling | Organoboron (R-B(OR)₂) | Pd(OAc)₂, Pd(PPh₃)₄ with a base |

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of specifically substituted aromatic compounds like this compound is fundamentally governed by the principles of regioselectivity and, in certain contexts, stereoselectivity. These concepts determine the precise spatial arrangement of atoms and functional groups, ensuring the formation of the desired molecular architecture.

Regioselectivity

Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or direction over all other possible options. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing this compound, regioselectivity is crucial for establishing the correct substitution pattern on the pyridine ring. The goal is to place the two ethyl groups at the C2 and C6 positions and the carboxylic acid group at the C4 position, relative to the ring nitrogen.

A lack of regiochemical control during synthesis would lead to a mixture of constitutional isomers, which have the same molecular formula but different connectivity. masterorganicchemistry.com For instance, an uncontrolled diethylation of isonicotinic acid or its precursor could potentially yield 3,5-diethylisonicotinic acid alongside the desired 2,6-diethyl product. Therefore, synthetic strategies must employ reactions that selectively target the 2- and 6-positions for ethylation. This is often achieved by leveraging the inherent electronic properties of the pyridine ring or by using directing groups that guide incoming substituents to the desired locations. The Diels-Alder reaction, for example, is a classic case where regioselectivity plays a significant role in determining the structure of the product. masterorganicchemistry.com Similarly, in the synthesis of substituted pyridines, methods like inverse-electron-demand aza-Diels-Alder reactions can offer high regioselectivity in the construction of the heterocyclic core. researchgate.net

Potential Regioisomers in the Synthesis of Diethylisonicotinic Acid

| Compound Name | Position of Ethyl Groups | Position of Carboxylic Acid | Status |

|---|---|---|---|

| This compound | 2, 6 | 4 | Desired Product |

| 3,5-diethylisonicotinic acid | 3, 5 | 4 | Potential Isomer |

| 2,3-diethylisonicotinic acid | 2, 3 | 4 | Potential Isomer |

Stereoselectivity

Stereoselectivity describes the preferential formation of one stereoisomer over another during a chemical reaction. masterorganicchemistry.commsu.edu Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. This includes enantiomers and diastereomers.

For the target molecule, this compound, stereoselectivity is not a defining factor for the final product itself. The molecule is achiral; it possesses a plane of symmetry that bisects the carboxylic acid group and the nitrogen atom, meaning it does not have enantiomers. However, stereoselectivity could become a critical consideration if the synthetic pathway involves intermediates or reagents that are chiral. For example, if a precursor to the ethyl group contained a stereocenter, or if a chiral catalyst were used to facilitate a key bond-forming step, the reaction would need to proceed with high stereoselectivity to yield a specific diastereomer of an intermediate. While many reactions can create new stereogenic centers, the synthesis of an achiral molecule like this compound from achiral precursors would not typically involve stereoselective steps. msu.edu

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of substituted pyridines, including this compound, has benefited from the continuous evolution of organic synthesis, moving towards greater efficiency, selectivity, and sustainability. Advanced synthetic methods often focus on novel catalytic systems and innovative reaction cascades. monash.edu

Catalysis-Driven Approaches

Modern synthetic chemistry heavily relies on catalysis to achieve transformations that would otherwise be difficult or inefficient. monash.edu For the construction of molecules like this compound, this includes:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for creating carbon-carbon bonds. A potential advanced strategy could involve starting with a di-halogenated pyridine derivative (e.g., 2,6-dichloroisonicotinic acid) and introducing the ethyl groups via a Suzuki coupling with an ethylboronic acid derivative. This approach offers high functional group tolerance and predictable regioselectivity.

C–H Activation: A more recent and highly innovative technique involves the direct functionalization of carbon-hydrogen (C–H) bonds. rsc.org A hypothetical advanced synthesis could involve a catalyst that selectively activates the C–H bonds at the 2- and 6-positions of a pyridine-4-carboxylic acid derivative, allowing for direct ethylation. This methodology is atom-economical as it avoids the need for pre-functionalization (e.g., halogenation) of the starting material. Palladium-catalyzed cascade reactions involving C-H activation have been developed for assembling complex heterocyclic structures with high regiocontrol. rsc.org

Innovative Ring Construction and Modification

Beyond functionalizing a pre-existing pyridine ring, advanced methods also focus on constructing the heterocyclic core with the desired substituents already in place.

Inverse-Electron-Demand Hetero-Diels–Alder (IEDHDA) Reactions: This type of reaction is a powerful tool for synthesizing six-membered heterocycles. The reaction between an electron-rich dienophile and an electron-poor diene, such as a 1,2,4-triazine, can lead to the formation of a pyridine ring with a high degree of regioselectivity. researchgate.net This method allows for the one-pot construction of complex, fused heterocyclic systems and can be highly stereoselective when applicable. rsc.org

Photoredox and Biocatalysis: Emerging fields like photoredox catalysis and biocatalysis offer novel activation modes for chemical reactions. nih.gov Synergistic photoredox and biocatalysis, for instance, have been used for the stereoselective synthesis of non-canonical amino acids by combining light-induced radical formation with enzymatic control. nih.gov While not directly applied to this compound, these principles represent the frontier of synthetic innovation. A future methodology could potentially employ an engineered enzyme or a photocatalytic cycle to perform the selective diethylation of the pyridine ring under mild conditions, offering an environmentally benign alternative to traditional organometallic methods.

These advanced methodologies underscore a shift towards more sophisticated and efficient synthetic strategies, enabling the precise construction of complex molecules with minimal waste and high selectivity.

Chemical Reactivity and Derivatization Studies of 2,6 Diethylisonicotinic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of derivatization reactions, including the formation of esters and amides, as well as reduction and decarboxylation processes.

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic chemistry. For aromatic acids like 2,6-diethylisonicotinic acid, several methods can be employed to convert the carboxylic acid into an ester.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). scienceready.com.aumasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.com The reaction is typically conducted under heat with reflux. scienceready.com.au For isonicotinic acid and its derivatives, heating with an alcohol and a catalyst like sulfuric acid or thionyl chloride (SOCl₂) is effective. researchgate.net

Activation-Based Methods: To achieve esterification under milder conditions, the carboxylic acid can be activated first. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting highly reactive acyl chloride readily reacts with an alcohol, even less reactive ones like phenols, to form the corresponding ester. libretexts.org Other coupling reagents can also mediate the reaction, providing rapid and high-yield synthesis of esters from a wide range of alcohols and carboxylic acids. researchgate.net

Below is a table of representative esterification reactions applicable to this compound based on established methods.

| Alcohol | Reagent/Catalyst | Conditions | Product | Typical Yield Range (%) |

| Methanol | H₂SO₄ (cat.) | Reflux | Methyl 2,6-diethylisonicotinate | 85-95 |

| Ethanol | SOCl₂ | 0 °C to 50 °C | Ethyl 2,6-diethylisonicotinate | 90-98 |

| Isopropanol | H₂SO₄ (cat.) | Reflux | Isopropyl 2,6-diethylisonicotinate | 80-90 |

| Benzyl Alcohol | DCC, DMAP | Room Temp | Benzyl 2,6-diethylisonicotinate | 75-90 |

| Phenol | 1. SOCl₂ 2. Phenol, Pyridine (B92270) | Room Temp | Phenyl 2,6-diethylisonicotinate | 70-85 |

Yields are estimated based on general procedures for Fischer esterification and acyl chloride-mediated esterification of substituted aromatic carboxylic acids.

Amidation Reactions

The formation of an amide bond is one of the most frequent transformations in medicinal chemistry. cyberleninka.ruppublishing.org Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is activated using coupling reagents.

Coupling Reagent-Mediated Amidation: A wide variety of reagents have been developed to facilitate amide bond formation under mild conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the amine. Commonly used systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. cyberleninka.ruppublishing.org Studies on isonicotinic acid show successful amide synthesis with various aromatic amines by heating in solvents like DMF or using catalysts. cyberleninka.ruppublishing.org

Conversion to Acyl Chlorides: Similar to esterification, converting the carboxylic acid to its acyl chloride provides a highly reactive intermediate that readily forms amides upon reaction with primary or secondary amines. semanticscholar.org This two-step process is robust and broadly applicable.

The following table illustrates potential amidation reactions of this compound.

| Amine | Coupling Reagent/Method | Conditions | Product | Typical Yield Range (%) |

| Ammonia | 1. SOCl₂ 2. NH₃ | 0 °C to RT | 2,6-Diethylisonicotinamide | 80-95 |

| Aniline | EDC, HOBt | Room Temp, CH₃CN | N-Phenyl-2,6-diethylisonicotinamide | 75-90 |

| Diethylamine | HATU, DIPEA | Room Temp, DMF | N,N-Diethyl-2,6-diethylisonicotinamide | 85-95 |

| Benzylamine | 1. Oxalyl Chloride 2. Benzylamine | Room Temp, DCM | N-Benzyl-2,6-diethylisonicotinamide | 80-95 |

| Glycine methyl ester | TBTU, DIPEA | Room Temp, DMF | Methyl 2-((2,6-diethylisonicotinoyl)amino)acetate | 70-90 |

Yields are estimated based on standard amidation protocols for aromatic and heterocyclic carboxylic acids.

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for reducing carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org The reaction typically proceeds in an ether solvent like THF, followed by an aqueous workup to neutralize the reaction and isolate the alcohol product, (2,6-diethylpyridin-4-yl)methanol. chemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids unless they are first activated. chemistrysteps.comresearchgate.net Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that selectively reduces carboxylic acids in the presence of other functional groups like esters. libretexts.orgharvard.edu

Decarboxylation: The removal of the carboxyl group as CO₂ from an aromatic ring is known as decarboxylation. This reaction is generally difficult for simple aromatic carboxylic acids and often requires harsh conditions, such as high temperatures and the presence of a catalyst like copper. acs.org However, for pyridinecarboxylic acids, the reaction can be influenced by the position of the carboxyl group. While decarboxylation of isonicotinic acid derivatives is not as common as for those with the carboxyl group at the 2- or 6-position, it can be achieved under specific conditions. Photocatalytic methods using copper catalysts have shown success in the decarboxylation of heteroaryl carboxylates, including isonicotinic acid derivatives, at milder temperatures. nih.govd-nb.info Another strategy involves oxidative decarboxylation, which can convert the acid to a different functional group at the same position. acs.org

Reactions of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. uomustansiriyah.edu.iqchemicalbook.com The substituents on the ring—two electron-donating ethyl groups and one electron-withdrawing carboxylic acid group—significantly modulate this inherent reactivity.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uomustansiriyah.edu.iq Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that is even more deactivated. uomustansiriyah.edu.iq

| Reaction | Reagents | Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | High Temperature | 2,6-Diethyl-3-nitroisonicotinic acid |

| Bromination | Br₂, Oleum | High Temperature | 3-Bromo-2,6-diethylisonicotinic acid |

| Sulfonation | SO₃, H₂SO₄ | High Temperature | This compound-3-sulfonic acid |

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it a good candidate for nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions. chemicalbook.comabertay.ac.uk However, a successful NAS reaction typically requires a good leaving group, such as a halide, at the position of attack.

In the case of this compound, there are no leaving groups on the ring. Therefore, direct substitution of a hydrogen atom is required. The Chichibabin reaction, which involves reacting pyridine with sodium amide (NaNH₂) to introduce an amino group, is a classic example of NAS on an unactivated ring. abertay.ac.uk This reaction typically occurs at the 2-position. For 2,6-disubstituted pyridines, amination can occur at the 4-position if it is unoccupied. abertay.ac.uk However, the presence of the carboxylic acid at the 4-position in this compound would likely interfere with or prevent a Chichibabin-type reaction at that site.

A more viable pathway for functionalizing the ring via NAS would involve starting from a derivative of this compound that contains a leaving group. For example, if one were to start with 4-chloro-2,6-diethylpyridine, the chlorine atom at the 4-position could be displaced by various nucleophiles. cymitquimica.com Similarly, derivatives like 2,6-dichloroisonicotinic acid are used as precursors where the chloro groups can be substituted or removed. researchgate.netgoogle.com

| Starting Material | Nucleophile | Conditions | Product |

| 4-Chloro-2,6-diethylpyridine | Sodium Methoxide (NaOMe) | Reflux in Methanol | 4-Methoxy-2,6-diethylpyridine |

| 4-Bromo-2,6-diethylpyridine | Ammonia (NH₃) | High Temp, Pressure | 4-Amino-2,6-diethylpyridine |

| 4-Chloro-2,6-diethylpyridine | Thiourea, then hydrolysis | Reflux | 2,6-Diethylpyridine-4-thiol |

This table shows representative reactions on related precursors, as direct NAS on this compound itself is not a common pathway.

Oxidation and Reduction of the Heteroaromatic Ring

The reactivity of the heteroaromatic pyridine ring in this compound is characterized by its susceptibility to both oxidation and reduction reactions, which can be modulated by the presence of the alkyl and carboxylic acid substituents.

Oxidation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a target for oxidation to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids. wikipedia.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. Specifically, the N-oxide group enhances the reactivity of the ring towards electrophilic substitution at the C-4 position and can also influence the reactivity of the adjacent alkyl groups. While direct oxidation of the pyridine ring to break aromaticity is challenging, the formation of the N-oxide is a common and important reaction. For instance, the oxidation of 2-chloropyridine (B119429) to its N-oxide is a known industrial process, although it can be accompanied by side reactions and product instability under certain conditions. carlroth.com

Reduction: The pyridine ring of isonicotinic acid and its derivatives can be reduced to the corresponding piperidine (B6355638) under various catalytic conditions. The catalytic hydrogenation of isonicotinic acid has been successfully carried out using catalysts such as Raney nickel and platinum oxide. rsc.orgontosight.ai Similarly, esters of isonicotinic acid can be reduced to the corresponding piperidine derivatives using a supported palladium catalyst. Current time information in Bangalore, IN. The reaction conditions, such as temperature, pressure, and catalyst loading, can be optimized to achieve high yields and shorter reaction times. Current time information in Bangalore, IN.

Borane-catalyzed reductions have also emerged as a powerful method for the hydrogenation of pyridines. Notably, 2,6-disubstituted pyridines often exhibit high reactivity in these reactions. wikipedia.org This is attributed to the steric hindrance around the nitrogen atom, which prevents strong coordination to the borane catalyst, thus facilitating the reduction of the ring. wikipedia.org Given the structure of this compound, it is expected to be a suitable candidate for such borane-mediated reductions.

| Reduction Method | Catalyst/Reagent | Substrate Example | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon | Methyl Isonicotinate | Methyl Isonipecotate | Current time information in Bangalore, IN. |

| Catalytic Hydrogenation | Raney Nickel | Isonicotinic Acid | Isonipecotinic Acid | rsc.org |

| Catalytic Hydrogenation | Platinum Oxide | Nicotinic Acid | Nipecotic Acid | ontosight.ai |

| Borane-Catalyzed Reduction | B(C6F5)3/HBpin | 2,3-Disubstituted Pyridines | cis-Piperidines | wikipedia.org |

Derivatization for Advanced Functional Materials and Molecular Probes

The unique structural features of this compound, combining a functionalizable carboxylic acid group with a substituted pyridine core, make it a valuable building block for the synthesis of advanced functional materials and molecular probes.

Derivatization of the carboxylic acid group is a common strategy. For instance, isonicotinic acid can be converted to its hydrazide, which can then be used to synthesize Schiff base derivatives. nih.govect-journal.kz These derivatives have been developed as colorimetric probes for the detection of metal ions, such as Cu(II), exhibiting high selectivity and sensitivity. nih.gov The mechanism of detection often relies on the formation of a complex between the probe and the metal ion, leading to a change in the electronic properties and a visible color change. nih.gov

The pyridine ring itself can be incorporated into polymeric structures to create functional materials. Conjugated microporous polymers (CMPs) based on pyridine derivatives have been synthesized and investigated for applications in CO2 capture and conversion. bris.ac.uk These materials can be further functionalized with metal centers to enhance their surface area and CO2 uptake capacity. bris.ac.uk Similarly, conjugated polymers containing 2,6-substituted pyridine derivatives have been designed as fluorescent sensors for metal ions, demonstrating high selectivity for ions like palladium. rsc.org

| Material/Probe Type | Precursor/Derivative | Application | Key Feature | Reference |

|---|---|---|---|---|

| Colorimetric Probe | Isonicotinic Acid Hydrazide Schiff Base | Cu(II) Detection | Forms a colored complex with Cu(II) | nih.gov |

| Dye-Sensitized Solar Cell | Isonicotinic Acid Derivative | Solar Energy Conversion | Anchors dye to semiconductor surface | researchgate.net |

| Conjugated Microporous Polymer | Pyridine Derivative | CO2 Capture | Porous structure with nitrogen-rich sites | bris.ac.uk |

| Fluorescent Polymer Sensor | 2,6-Substituted Pyridine Derivative | Pd(II) Detection | Fluorescence quenching upon ion binding | rsc.org |

Synthesis of Novel Pyridine Derivatives

Starting from this compound, a variety of novel pyridine derivatives can be synthesized through reactions targeting the pyridine ring, the carboxylic acid, or the ethyl substituents.

One notable strategy involves the desymmetrization of 2,6-dialkylpyridines. For instance, a copper-catalyzed tandem reaction involving oxidative esterification can lead to the benzylic C(sp3)−H acyloxylation of one of the alkyl groups, providing a route to dissymmetric pincer ligands. lookchem.comresearchgate.net This approach offers a more practical alternative to the classical Boekelheide rearrangement. lookchem.com

The carboxylic acid group can serve as a handle for further modifications. It can be converted into an ester, amide, or hydrazide, opening up a wide range of synthetic possibilities. Isonicotinic acid hydrazide, for example, readily condenses with various aldehydes to form N-arylidene(alkylidene) hydrazones, which are a class of compounds with interesting biological and chemical properties. ect-journal.kz

Direct functionalization of the pyridine ring is another important avenue. While electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, nucleophilic substitution reactions are more favorable, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq Furthermore, C-H functionalization strategies have been developed to introduce new substituents onto the pyridine ring. For example, the C-4 position of pyridines can be selectively alkylated or arylated through the activation of the pyridine as a pyridinium salt, followed by reaction with either ionic or radical nucleophiles. rsc.org The carboxylate group itself can act as a directing group in palladium-catalyzed C-H arylation reactions, allowing for regioselective functionalization at the C3 position. researchgate.net This directing group can later be removed, providing access to otherwise difficult-to-synthesize pyridine biaryls. researchgate.net

Impact of Substituent Modifications on Reactivity Profiles

The reactivity of the this compound molecule is significantly influenced by the electronic and steric effects of its substituents: the two ethyl groups at the 2- and 6-positions and the carboxylic acid group at the 4-position.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. wikipedia.orguoanbar.edu.iq This effect is further enhanced when the nitrogen is protonated in acidic media, forming a pyridinium cation. uoanbar.edu.iq

The two ethyl groups at the 2- and 6-positions are electron-donating via an inductive effect. This partially counteracts the electron-withdrawing effect of the nitrogen atom, increasing the electron density of the ring compared to unsubstituted pyridine. However, these alkyl groups also introduce significant steric hindrance around the 2- and 6-positions, which can influence the regioselectivity of reactions. For example, in nucleophilic attacks, the 2- and 6-positions might be sterically hindered, potentially favoring reactions at the 4-position if it were unsubstituted.

The carboxylic acid group at the 4-position is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack. Conversely, it can facilitate nucleophilic substitution reactions. The reactivity of isonicotinic acid itself is known to be complex, and it can participate in various reactions, including those with strong oxidizing and reducing agents. carlroth.com The presence of the carboxylate can also be exploited for directed C-H activation, as mentioned previously, where it can control the site of new bond formation. researchgate.net

Spectroscopic Data for this compound Currently Unavailable

A comprehensive search for experimental or theoretical spectroscopic data for the chemical compound This compound has yielded no specific results. Detailed information regarding its structural elucidation through various spectroscopic techniques, as requested, is not presently available in the public domain through standard chemical databases and scientific literature searches.

The required data for a thorough analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC), Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), could not be located.

While general principles of these analytical methods are well-documented for a wide range of organic compounds, the specific spectral fingerprints—chemical shifts, vibrational frequencies, absorption maxima, and fragmentation patterns—for this compound are not published or readily accessible. The structural characterization of related but distinct molecules, such as 2,6-dichloronicotinic acid and 2,6-pyridinedicarboxylic acid, is available but is not applicable to the target compound.

Therefore, the generation of a detailed scientific article focusing on the spectroscopic characterization of this compound is not possible at this time due to the absence of the necessary foundational data. Further experimental research would be required to determine and publish these spectroscopic properties.

Spectroscopic Characterization Techniques for Structural Elucidation

Advanced Spectroscopic Methods (e.g., X-ray Crystallography for Solid State Structures)

While fundamental spectroscopic techniques such as NMR and IR spectroscopy provide invaluable information regarding the connectivity and functional groups within a molecule, advanced methods are often required for the unambiguous determination of its three-dimensional structure, particularly in the solid state. For 2,6-diethylisonicotinic acid, techniques like single-crystal X-ray diffraction would be the gold standard for elucidating its precise molecular geometry, intermolecular interactions, and crystalline packing.

X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystal. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the current date, analysis of closely related structures, such as other substituted pyridine (B92270) carboxylic acids, provides significant insight into the expected structural features. For instance, studies on various derivatives of isonicotinic acid have revealed detailed information about their solid-state conformations and intermolecular hydrogen-bonding networks. core.ac.ukresearchgate.net

It is anticipated that in the crystalline form of this compound, the pyridine ring would be essentially planar. The carboxylic acid group, a key feature for intermolecular interactions, would likely participate in hydrogen bonding. Depending on the crystallization conditions, this could lead to the formation of dimeric structures through hydrogen bonds between the carboxylic acid moieties of two separate molecules, or it could involve hydrogen bonding with solvent molecules if any are present in the crystal lattice. The orientation of the ethyl groups relative to the pyridine ring would be a key conformational feature determined by this method.

To illustrate the type of data obtained from such an analysis, the table below presents hypothetical, yet plausible, crystallographic parameters for this compound, based on known structures of similar compounds like lutidinic acid (2,4-pyridinedicarboxylic acid). researchgate.netconicet.gov.arresearchgate.net

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Furthermore, X-ray diffraction would precisely define key intramolecular distances and angles.

Hypothetical Key Bond Lengths and Angles for this compound

| Measurement | Hypothetical Value |

|---|---|

| C=O Bond Length (Å) | 1.22 |

| C-O Bond Length (Å) | 1.31 |

| C(ring)-C(carboxyl) (Å) | 1.50 |

| C(ring)-C(ethyl) (Å) | 1.52 |

| C(ethyl)-C(methyl) (Å) | 1.54 |

| O-C=O Angle (°) | 123.5 |

| C(ring)-C(ring)-C(carboxyl) Angle (°) | 120.1 |

The study of polymorphism, where a compound can exist in multiple crystalline forms, is another critical aspect that can be investigated using X-ray crystallography. core.ac.uk Different polymorphs can exhibit distinct physical properties, and their characterization is of high importance.

Advanced NMR Techniques

In the absence of single crystals suitable for X-ray diffraction, or to complement solid-state data with solution-state structural information, advanced NMR techniques are indispensable. For a molecule like this compound, two-dimensional (2D) NMR experiments would be crucial for unambiguous assignment of all proton and carbon signals and for elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the ethyl groups (i.e., between the methylene (B1212753) and methyl protons) and potentially any long-range couplings involving the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the carbon signals for the pyridine ring and the ethyl substituents.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying longer-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the substitution pattern by showing correlations from the ethyl protons to the carbon atoms of the pyridine ring, and from the pyridine protons to the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. NOESY data can provide valuable information on the preferred conformation of the ethyl groups relative to the pyridine ring in solution. bohrium.comfabad.org.tr

These advanced spectroscopic methods, particularly the combination of single-crystal X-ray diffraction and multi-dimensional NMR, provide a comprehensive and detailed picture of the molecular structure of this compound in both the solid and solution states. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics with high accuracy. nih.govscirp.org

The electronic properties of 2,6-diethylisonicotinic acid are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researcher.lifenih.gov

DFT calculations on related pyridine (B92270) derivatives indicate that the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-antibonding orbital. researchgate.netias.ac.in The introduction of electron-donating alkyl groups, such as the two ethyl groups at the 2 and 6 positions, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted isonicotinic acid. A smaller energy gap suggests higher reactivity. ias.ac.in

Studies on isonicotinic acid N-oxide and isonicotinic acid methyl ester using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been performed to analyze their electronic properties. nih.govnih.gov For analogous compounds, the HOMO-LUMO energy gap is a key indicator of electronic behavior. researcher.life The molecular electrostatic potential (MEP) is another useful concept, where the nitrogen atom and the oxygen of the carboxyl group typically represent regions of negative potential, indicating them as likely sites for electrophilic attack. researchgate.net

| Property | Representative Value for a Substituted Isonicotinic Acid Derivative | Reference |

| HOMO Energy | -6.646 eV | scirp.org |

| LUMO Energy | -1.816 eV | scirp.org |

| HOMO-LUMO Gap | 4.83 eV | scirp.org |

| Dipole Moment | ~2.0 - 2.5 Debye | aip.orgresearcher.life |

Note: The values in this table are representative examples from DFT calculations on related pyridine and isonicotinic acid derivatives and serve as an estimation for this compound.

The conformational flexibility of this compound arises from the rotation of the two ethyl groups and the carboxylic acid group. DFT calculations are essential for identifying the most stable conformers and the energy barriers between them. aip.orgresearchgate.net

For the carboxylic acid group, two primary planar conformations relative to the pyridine ring are possible: one where the hydroxyl group is oriented towards one of the adjacent ring carbons (syn-periplanar) and one where it is oriented away (anti-periplanar). Studies on isonicotinic acid N-oxide have identified stable rotamers based on the orientation of the carboxylic acid group. nih.gov

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. rsc.org For this compound, several reaction types can be investigated.

One important reaction is the quaternization of the pyridine nitrogen. The reactivity of the nitrogen atom is crucial for the biological activity of many isonicotinic acid derivatives. nih.gov DFT calculations can model the approach of an electrophile (like methyl iodide) to the nitrogen, locate the transition state for the reaction, and calculate the activation energy, which provides insight into the reaction kinetics. nih.gov

Another area of interest is the reaction at the carboxylic acid group, such as esterification or amidation. The reaction of 2-chloronicotinic acid with amines, for instance, proceeds via a nucleophilic aromatic substitution mechanism. nih.gov DFT can be used to model the stepwise process, including the initial nucleophilic attack, the formation of an intermediate, and the departure of the leaving group, to understand the influence of the diethyl substituents on the reaction profile. nih.gov The calculated activation energies and reaction energies can explain experimentally observed regioselectivity and reaction rates.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and interactions with the environment, such as solvents. pnas.orgsciety.org

While DFT is excellent for identifying stationary points on the potential energy surface, MD simulations explore the conformational landscape of a molecule by simulating its atomic motions over time. rsc.orgnih.govnih.gov For this compound, an MD simulation would reveal the dynamic interplay between the rotations of the ethyl groups and the carboxylic acid function.

By running simulations for nanoseconds or even microseconds, it is possible to observe transitions between different conformational states and to construct a free energy landscape. mdpi.com This landscape provides a statistical view of the most populated conformations and the energetic barriers between them, offering a more complete picture of the molecule's flexibility than static DFT calculations alone.

The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. MD simulations explicitly model the solvent, allowing for a detailed investigation of solvation shells and hydrogen bonding. acs.orgresearchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Intermolecular Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a sophisticated approach to modeling complex chemical systems. researchgate.net In this framework, a chemically significant region of a system, such as the active site of an enzyme where a reaction is occurring, is treated with the accuracy of quantum mechanics (QM). scispace.com The remainder of the system, for instance, the surrounding protein and solvent, is described using the more computationally efficient molecular mechanics (MM) force fields. researchgate.netscispace.com This dual approach allows for the detailed study of electronic phenomena like bond-making and breaking within a large molecular environment. scispace.com

For this compound, QM/MM simulations could be invaluable in understanding its interactions with biological macromolecules. For example, if this compound were being investigated as a potential enzyme inhibitor, a QM/MM study could elucidate the precise nature of its binding. The this compound molecule and the key amino acid residues in the enzyme's active site would be defined as the QM region, allowing for a detailed analysis of electronic rearrangements and intermolecular forces, such as hydrogen bonding and π-π stacking. The rest of the enzyme would be the MM region, providing the structural context and environmental effects.

A hypothetical QM/MM study could analyze the interaction energies between this compound and its target protein, as illustrated in the following table:

| Interacting Residue | Interaction Type | QM/MM Calculated Interaction Energy (kcal/mol) |

| Aspartate-127 | Hydrogen Bond | -8.5 |

| Tyrosine-22 | π-π Stacking | -4.2 |

| Valine-82 | Van der Waals | -2.1 |

This table is illustrative and presents hypothetical data that could be generated from a QM/MM study.

Such a study would provide critical information on the binding mode and affinity of this compound, guiding further drug design and optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors, which can encode information about a molecule's size, shape, electronic properties, and lipophilicity, are then used to build a statistical model that can predict the activity of new, untested compounds.

While no specific QSAR models for this compound have been published, this methodology is frequently applied to derivatives of isonicotinic acid, particularly in the search for new antitubercular agents. A QSAR study on a series of isonicotinic acid derivatives, including this compound, could identify the key structural features that influence a particular biological activity.

For instance, a hypothetical QSAR model for the antitubercular activity of a series of isonicotinic acid derivatives might be represented by the following equation:

pMIC = 0.25 * LogP - 0.01 * MW + 0.5 * H-bond Donors + 2.1

Where:

pMIC is the predicted minimum inhibitory concentration.

LogP is the logarithm of the partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

H-bond Donors is the number of hydrogen bond donors.

The results of such a study could be tabulated to compare the predicted and experimental activities:

| Compound | LogP | MW | H-bond Donors | Experimental pMIC | Predicted pMIC |

| Isonicotinic acid | 0.5 | 123.11 | 1 | 3.5 | 3.4 |

| 2-ethylisonicotinic acid | 1.2 | 151.16 | 1 | 3.8 | 3.9 |

| This compound | 1.9 | 179.22 | 1 | (unknown) | 4.3 |

This table contains hypothetical data for illustrative purposes.

By applying a validated QSAR model, researchers could screen virtual libraries of related compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.

Computational Spectroscopic Prediction and Validation

Computational spectroscopy involves the use of quantum chemical methods to predict the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be instrumental in the interpretation of experimental spectra, aiding in the structural elucidation of newly synthesized compounds. Density Functional Theory (DFT) is a commonly employed method for this purpose, as it provides a good balance between accuracy and computational cost. researchgate.net

For this compound, computational methods could be used to predict its vibrational frequencies in an IR spectrum or the chemical shifts in its ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the compound's structure. For example, studies on derivatives of isonicotinic acid have utilized DFT calculations to support the characterization of synthesized compounds. researchgate.net

A hypothetical comparison of experimental and computationally predicted vibrational frequencies for this compound is shown below:

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| C=O stretch | 1710 | 1715 | Carboxylic acid carbonyl |

| O-H stretch | 3000 | 3010 | Carboxylic acid hydroxyl |

| C-H stretch (ethyl) | 2975 | 2980 | Asymmetric CH₃ stretch |

| C-H stretch (ethyl) | 2870 | 2875 | Symmetric CH₃ stretch |

This table is a hypothetical representation of data from a computational spectroscopic study.

Discrepancies between the predicted and experimental spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical analysis.

Coordination Chemistry of 2,6 Diethylisonicotinic Acid As a Ligand

Ligand Properties and Chelation Characteristics

2,6-Diethylisonicotinic acid, a derivative of isonicotinic acid, is anticipated to function primarily as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring. The presence of the carboxylic acid group, however, introduces the possibility of bidentate or bridging coordination modes. The chelation process, involving the formation of a ring structure between the ligand and a metal ion, would likely involve both the pyridine nitrogen and the carboxylate oxygen. researchgate.net

The steric hindrance imposed by the two ethyl groups at the 2 and 6 positions of the pyridine ring is a critical factor influencing its coordination properties. These bulky groups can be expected to affect the stability and geometry of the resulting metal complexes. The chelation is an equilibrium reaction, and the stability of the formed metal complex is a crucial aspect of its chemistry. researchgate.net

Table 1: Expected Coordination Modes of this compound

| Coordination Mode | Description |

| Monodentate | Coordination through the pyridine nitrogen atom. |

| Bidentate Chelating | Coordination involving both the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a chelate ring. |

| Bridging | The carboxylate group could bridge two metal centers. |

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not documented in the reviewed literature, general methods for the synthesis of similar pyridine carboxylate complexes can be extrapolated. globalresearchonline.netmdpi.com These typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. globalresearchonline.net The choice of solvent and reaction conditions would be crucial in directing the formation of specific coordination compounds.

Characterization of any resulting complexes would likely employ a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in determining the coordination mode of the carboxylate group by observing the shifts in the C=O stretching frequencies upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques such as UV-Visible spectroscopy and magnetic susceptibility measurements would be essential.

Transition Metal Complexes

The interaction of this compound with transition metals is expected to yield a variety of complexes with diverse geometries and electronic properties. The d-orbital electrons of transition metals make them amenable to forming coordination compounds with various ligands. du.edu.eg The steric bulk of the ethyl groups might favor the formation of complexes with lower coordination numbers or lead to distorted geometries. For instance, studies on the sterically hindered ligand 2,6-bis(2,6-diethylphenyliminomethyl)pyridine have shown the formation of heptacoordinated compounds. nih.gov

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is also an area ripe for exploration. Main group metal ions, although lacking d-electrons, can form stable complexes with various ligands. The coordination is primarily governed by electrostatic interactions and the Lewis acid-base character of the metal and ligand. The coordination number and geometry of these complexes would be influenced by the size and charge of the metal ion.

Structural Diversity and Geometry of Coordination Compounds

The structural landscape of coordination compounds derived from this compound is anticipated to be rich and varied. The interplay of the ligand's coordination modes, the nature of the metal ion, and the presence of counter-ions or solvent molecules can lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers.

The geometry of the coordination sphere around the metal center could range from common geometries like tetrahedral, square planar, and octahedral to more unusual ones, potentially influenced by the steric constraints of the ethyl groups. X-ray crystallography would be the definitive technique for elucidating the precise three-dimensional structure of these compounds in the solid state. nih.govrsc.org

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes with this compound would be dictated by the identity of the metal ion, its oxidation state, and the coordination environment. The ligand field created by this compound would influence the splitting of the d-orbitals of the metal, which in turn determines the electronic transitions and magnetic behavior of the complex. researchgate.netslideshare.net

For paramagnetic complexes containing unpaired electrons, magnetic susceptibility measurements as a function of temperature would provide valuable information about the spin state of the metal ion and any magnetic exchange interactions in polynuclear species. researchgate.netgcnayanangal.com

Table 2: Predicted Magnetic Behavior of Transition Metal Complexes

| Metal Ion (example) | Possible Spin State | Predicted Magnetic Moment (Spin-only) |

| Co(II) (octahedral) | High-spin (3 unpaired e⁻) | ~3.87 B.M. |

| Cu(II) (distorted octahedral) | 1 unpaired e⁻ | ~1.73 B.M. |

| Zn(II) (tetrahedral) | Diamagnetic (0 unpaired e⁻) | 0 B.M. |

Applications of Metal Complexes in Catalysis

Metal complexes are widely employed as catalysts in a myriad of organic transformations. While there is no specific information on the catalytic applications of this compound complexes, related pyridine-based complexes have shown catalytic activity. The electronic and steric properties of the this compound ligand could modulate the reactivity of the metal center, potentially leading to novel catalytic applications. For example, the steric bulk might enhance selectivity in certain reactions. Areas of potential catalytic investigation could include oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netmdpi.com

Molecular Interactions of 2,6 Diethylisonicotinic Acid in Model Systems

Interactions with Biological Macromolecules in Vitro

The in vitro study of interactions between small molecules and biological macromolecules like proteins is a cornerstone of biochemical and pharmacological research. These interactions, driven by a variety of non-covalent forces, dictate the molecule's potential biological activity.

G protein-coupled receptors (GPCRs) are a vast family of transmembrane proteins that play a pivotal role in cellular signaling. nih.gov The binding of a ligand (agonist) to a GPCR initiates a conformational change, leading to the activation of intracellular G proteins and a subsequent signaling cascade. nih.gov While direct studies on 2,6-diethylisonicotinic acid with the S1P1/EDG1 receptor are not available, the principles of agonism can be understood by examining related compounds, such as nicotinic acid (niacin), which has a known GPCR target. caldic.comebi.ac.uk

Nicotinic acid acts as an agonist for the G protein-coupled receptor HCA2 (also known as GPR109A). psu.edu This interaction is highly specific and initiates a Gi-protein-coupled signaling pathway, leading to the inhibition of adenylyl cyclase in adipocytes. caldic.comebi.ac.uk The binding is characterized by a high affinity, with nicotinic acid showing an EC50 value of approximately 1 µM for G protein activation in rat adipocyte membranes. caldic.com The key molecular interactions involve the carboxylate group of the ligand forming ionic bonds or hydrogen bonds with specific amino acid residues in the receptor's binding pocket. The pyridine (B92270) ring also contributes to binding through aromatic or hydrophobic interactions.

For this compound, several factors would influence its potential interaction with a GPCR like S1P1/EDG1 or a receptor like HCA2:

The Carboxylic Acid Group: This is the primary pharmacophore, essential for forming critical hydrogen or ionic bonds with receptor-site amino acids.

The Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

The Diethyl Groups: These bulky, hydrophobic groups at the 2 and 6 positions would significantly influence binding. They could either fit into a hydrophobic sub-pocket, potentially increasing affinity and/or selectivity, or they could sterically hinder the molecule from accessing the binding site altogether.

Structure-activity relationship studies on HCA2 agonists have shown that the receptor's binding pocket is quite restricted. psu.edu While nicotinic acid binds effectively, the addition of bulky substituents can dramatically alter affinity. For instance, studies on trans-substituted-propenoic acid derivatives revealed a pharmacophore with a maximum length of 8 Å, suggesting that larger substituents are not well-tolerated. psu.edu This suggests that the diethyl groups of this compound would play a decisive role in whether it can act as an agonist at such receptors.

Table 1: Agonist Activity of Nicotinic Acid Derivatives at the HCA2 (GPR109A) Receptor

| Compound | Receptor | Assay Type | Potency (Ki or EC50) | Reference |

| Nicotinic Acid | Human HCA2 | [35S]GTPγS Binding | ~1 µM (EC50) | caldic.com |

| Acipimox | Human HCA2 | cAMP Accumulation Inhibition | Dose-dependent | ebi.ac.uk |

| 5-methylpyrazole-3-carboxylic acid | GPR109a | In vivo antilipolysis | Active | mums.ac.ir |

| 3-methylisoxazole-5-carboxylic acid | GPR109a | In vivo antilipolysis | Active | mums.ac.ir |

This table presents data for nicotinic acid and its analogs to illustrate the principles of GPCR agonism, as specific data for this compound is not available.

Enzyme inhibition by small molecules is a critical process in regulating biological pathways. The mechanism of inhibition is fundamentally a problem of molecular recognition, where the inhibitor binds to the enzyme, either at the active site or an allosteric site, and reduces its catalytic activity. nih.gov Pyridine dicarboxylic acids and their derivatives are known to act as inhibitors for certain classes of enzymes, particularly metalloenzymes, by chelating the metal ion in the active site. nih.govanalis.com.my

The inhibitory potential of a molecule like this compound would be based on the following recognition features:

Chelation: The nitrogen atom of the pyridine ring and the oxygen of the adjacent carboxylate group can form a bidentate chelate with a metal ion (e.g., Zn2+, Fe2+) in an enzyme's active site. This is a common mechanism for inhibitors of metallo-β-lactamases and other metalloenzymes. nih.govanalis.com.my

Hydrogen Bonding and Ionic Interactions: The carboxylate group can form strong hydrogen bonds and salt bridges with basic amino acid residues (e.g., lysine, arginine) in the active site.

Studies on various pyridine dicarboxylic acids (PDCA) as inhibitors of metallo-β-lactamases (MBLs) have demonstrated the importance of the substitution pattern. For example, pyridine-2,4-dicarboxylic acid was found to be a competitive inhibitor of the MBL CphA, while other isomers showed little activity. nih.gov Similarly, 2,6-pyridinedicarboxylic acid (dipicolinic acid, DPA) has been identified as a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), acting as a metal chelator that removes Zn(II) from the active site. analis.com.my

Table 2: Inhibition of Various Enzymes by Pyridine Carboxylic Acid Derivatives

| Inhibitor | Enzyme | Inhibition Type | Potency (Ki or IC50) | Reference |

| Picolinic Acid | Mushroom Tyrosinase (Monophenolase) | Competitive | 1.97 mM (Ki) | nih.gov |

| Nicotinic Acid | Mushroom Tyrosinase (Monophenolase) | Competitive | 1.21 mM (Ki) | nih.gov |

| Pyridine-2,4-dicarboxylic acid | CphA Metallo-β-lactamase | Competitive | 1.1 mM (Ki) | nih.gov |

| 2,6-Pyridinedicarboxylic acid (DPA) | New Delhi Metallo-β-lactamase-1 (NDM-1) | Metal Chelation | 0.7 µM (IC50) | analis.com.my |

This table includes data for related pyridine carboxylic acids to illustrate enzyme inhibition mechanisms. The specific inhibitory activity of this compound has not been reported.

Interactions with Model Membranes and Lipid Systems

Model membranes, such as lipid vesicles (liposomes) or supported lipid bilayers, are indispensable tools for studying how molecules interact with the cell membrane. The interaction of a small molecule with a lipid bilayer is primarily governed by its amphiphilicity. This compound possesses a distinct amphiphilic character: the pyridine ring with its diethyl substituents is hydrophobic (lipophilic), while the carboxylic acid group is polar and ionizable (hydrophilic).

The expected interaction with a model lipid membrane would be pH-dependent:

At neutral or high pH (deprotonated state): The carboxylate group becomes negatively charged (-COO-), making the head group highly hydrophilic. In this state, the molecule would likely localize at the membrane-water interface. The negatively charged carboxylate would interact with the polar head groups of the phospholipids (B1166683) and the surrounding water, while the hydrophobic portion would be shallowly embedded in the upper region of the hydrocarbon core.

These interactions can be studied using various biophysical techniques. For instance, changes in membrane fluidity can be monitored by fluorescence spectroscopy, while the location of the molecule within the bilayer can be determined using nuclear magnetic resonance (NMR) spectroscopy. While direct experimental data for this compound is not available, studies on other amphiphilic molecules confirm this general behavior of partitioning and surface localization based on their structure and the pH of the environment.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule, which contains a cavity, and a smaller 'guest' molecule that fits within it. Macrocyclic hosts like cyclodextrins are widely used for this purpose. nih.gov Cyclodextrins are torus-shaped oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, allowing them to encapsulate hydrophobic guest molecules in aqueous solutions. nih.gov

The formation of an inclusion complex between this compound (the guest) and a cyclodextrin (B1172386) like β-cyclodextrin (the host) is highly plausible. The key interactions would be:

Hydrophobic Interaction: The diethyl-substituted pyridine ring, being nonpolar, is a suitable size and shape to be encapsulated within the hydrophobic cavity of β-cyclodextrin, displacing high-energy water molecules from the cavity.

Van der Waals Forces: Numerous van der Waals contacts between the guest molecule and the inner walls of the cyclodextrin cavity would stabilize the complex.

Hydrogen Bonding: The carboxylic acid group, positioned at the rim of the cyclodextrin, could form hydrogen bonds with the hydroxyl groups on the exterior of the host molecule.

Computational and experimental studies on the inclusion of nicotinic acid in β-cyclodextrin have confirmed the formation of a stable 1:1 complex. nih.govresearchgate.net These studies show that the pyridine ring is embedded within the cavity, while the carboxylic group is located near the primary hydroxyl rim of the cyclodextrin. researchgate.net The inclusion process is thermodynamically favorable, driven by a negative enthalpy change that overcomes a negative entropy change. nih.gov The presence of the diethyl groups in this compound would likely enhance the hydrophobic driving force for inclusion, potentially leading to a higher association constant compared to unsubstituted isonicotinic acid.

Table 3: Host-Guest Complexation Data for Nicotinic Acid with β-Cyclodextrin

| Host | Guest | Stoichiometry | Association Constant (Ka) | Thermodynamic Parameters (ΔH°, ΔS°) | Reference |

| β-Cyclodextrin | Nicotinic Acid | 1:1 | 42.1 M-1 | ΔH° = -19.43 kJ/mol, ΔS° = -34.86 J/mol·K | nih.gov |

This table provides data for the parent compound, nicotinic acid, to illustrate the principles of host-guest chemistry with cyclodextrins.

Supramolecular Assemblies and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. Pyridine carboxylic acids are excellent building blocks for supramolecular assembly due to their ability to form robust and directional hydrogen bonds. nih.govmdpi.com

For this compound, self-assembly would be directed by several key interactions:

Carboxylic Acid Dimerization: Carboxylic acids can form strong, centrosymmetric dimers through pairs of O-H···O hydrogen bonds. This is a very common and stable supramolecular synthon.

Pyridine-Carboxylic Acid Heterosynthon: A hydrogen bond can form between the pyridine nitrogen (a hydrogen bond acceptor) and the carboxylic acid hydroxyl group (a hydrogen bond donor).

π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the assembly. The diethyl substituents would influence the geometry and distance of this stacking.

Hydrophobic Effects: In aqueous environments, the aggregation of the hydrophobic diethyl-substituted portions of the molecules would be a significant driving force for assembly.

Studies on related pyridine dicarboxylic acids show they form extensive hydrogen-bonded networks, leading to the formation of one-, two-, or three-dimensional crystalline structures. rsc.orgnyu.edu The final architecture of the assembly is highly dependent on the substitution pattern, which dictates the preferred hydrogen bonding motifs and steric constraints. For this compound, one could anticipate the formation of linear chains or layered structures, where the molecules are linked by a combination of carboxylic acid dimerization and pyridine-acid interactions, with the diethyl groups packed in hydrophobic domains. The interplay between these various non-covalent forces would determine the ultimate supramolecular architecture.

Structure Activity Relationship Sar and Rational Design of Derivatives

Correlation of Molecular Structure with Biological Interaction Profiles (e.g., Receptor Binding, Enzyme Modulation)

The biological activity of isonicotinic acid derivatives is intrinsically linked to the nature and position of substituents on the pyridine (B92270) ring. Studies on various analogues reveal that the substituents at the 2 and 6 positions play a critical role in determining the molecule's interaction with biological targets, such as enzymes and receptors.

For instance, research on isonicotinic acid hydrazide (isoniazid) derivatives has shown that modifications at the 2-position of the pyridine ring significantly influence their antitubercular activity. scispace.comresearchgate.net The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its ability to bind to its target, the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. scispace.comresearchgate.net

In the context of anti-inflammatory activity, certain 2,6-disubstituted isonicotinic acid hydrazides have demonstrated significant inhibitory effects on reactive oxygen species (ROS). mdpi.com This suggests a potential for 2,6-diethylisonicotinic acid and its derivatives to modulate inflammatory pathways. The lipophilicity and electronic nature of the substituents at these positions are key determinants of their interaction with enzymes like cyclooxygenase-2 (COX-2). mdpi.com

Systematic Structural Modifications to Probe Interaction Sites

Systematic structural modifications are a cornerstone of SAR studies, allowing researchers to probe the specific interactions between a ligand and its biological target. For isonicotinic acid derivatives, modifications have been explored at several key positions to enhance activity and selectivity.

Substitution at the 2 and 6 Positions: The size and nature of the alkyl or aryl groups at the 2 and 6 positions of the isonicotinic acid scaffold have been shown to be critical. In a study of 2,6-disubstituted thiosemicarbazone derivatives of pyridine, compounds with more basic substituents like pyrrolidine (B122466) and piperidine (B6355638) at these positions exhibited strong inhibition of Mycobacterium tuberculosis growth. nih.gov This highlights the importance of the basicity and steric bulk of the substituents in this region for antitubercular activity.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety at the 4-position is a key feature for many biological activities. It can be converted to esters, amides, or hydrazides to alter the compound's pharmacokinetic and pharmacodynamic properties. For example, the synthesis of isonicotinic acid hydrazides is a well-established strategy for developing antitubercular agents. nih.gov

Introduction of Additional Functional Groups: Introducing other functional groups onto the pyridine ring or the side chains can further refine the molecule's properties. Halogenation, for instance, has been shown to modulate the biological activity of isonicotinic acid derivatives. nih.gov

A summary of systematic modifications and their observed effects in related isonicotinic acid derivatives is presented in the table below.

| Modification Site | Modification | Observed Effect on Biological Activity (in related compounds) | Reference |

| 2,6-Positions | Introduction of basic substituents (e.g., pyrrolidine, piperidine) | Enhanced antitubercular activity. | nih.gov |

| 2,6-Positions | Introduction of chloro substituents | Elicitor of plant secondary metabolite biosynthesis. | nih.gov |

| 4-Position | Conversion to hydrazide | Foundation for antitubercular drugs. | nih.gov |

| 4-Position | Conversion to esters | Modulation of anti-inflammatory activity. | mdpi.com |

Design Principles for Enhanced Molecular Recognition and Selectivity

Based on the SAR of related compounds, several design principles can be proposed for enhancing the molecular recognition and selectivity of this compound derivatives.

Optimizing Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for cell permeability and target engagement. The ethyl groups at the 2 and 6 positions already confer a degree of lipophilicity. Further modifications, such as altering the length of these alkyl chains or introducing polar functional groups, could be used to fine-tune this property. Studies on isonicotinates have shown that moderate length lipophilic chains can be more effective for anti-inflammatory activity. mdpi.com

Exploiting Steric Interactions: The steric bulk of the diethyl groups can be leveraged to achieve selectivity for a particular receptor or enzyme isoform. By designing derivatives with specific steric profiles, it may be possible to favor binding to one target over another, thereby reducing off-target effects.

Introducing Specific Hydrogen Bond Donors/Acceptors: The introduction of functional groups capable of forming hydrogen bonds can significantly enhance binding affinity and selectivity. For example, modifying the carboxylic acid to an amide or introducing hydroxyl groups on the alkyl chains could create new hydrogen bonding opportunities within a target's active site.

Scaffold Hopping and Hybridization: The isonicotinic acid scaffold can be combined with other pharmacophores to create hybrid molecules with novel or enhanced activities. mdpi.com For instance, conjugating it with known enzyme inhibitors or receptor ligands could lead to dual-action compounds.

Computational Approaches in SAR Studies

Computational methods are invaluable tools in modern drug discovery and play a significant role in understanding the SAR of compounds like this compound.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to the three-dimensional structures of target proteins. For example, docking studies on isonicotinic acid derivatives with the COX-2 enzyme have helped to elucidate their binding potential and interaction patterns within the active site. mdpi.com Similar studies could be performed for this compound to identify potential biological targets and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By developing QSAR models for 2,6-disubstituted isonicotinic acid derivatives, it would be possible to predict the activity of novel, unsynthesized analogues. Machine learning approaches have been successfully applied to develop predictive QSAR models for the antitubercular activity of isonicotinic acid hydrazide derivatives. scispace.comresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing important information about the stability of the interaction and the conformational changes that occur upon binding. elifesciences.org This can help to refine the understanding of the binding mechanism and guide the design of derivatives with improved binding kinetics.

The table below summarizes the application of computational approaches in the study of related isonicotinic acid derivatives.

| Computational Method | Application in Isonicotinic Acid Derivative Research | Key Findings/Insights | Reference |

| Molecular Docking | Predicting binding of isonicotinates to COX-2 enzyme. | Identified key interactions and binding affinities, correlating with anti-inflammatory activity. | mdpi.com |

| Molecular Docking | Identifying potential inhibitors of enoyl-ACP reductase (InhA). | Suggested that designed molecules could bind to the target enzyme. | researchgate.net |

| QSAR/Machine Learning | Predicting antitubercular activity of isoniazid (B1672263) derivatives. | Developed models to predict the activity of new chemical entities. | scispace.comresearchgate.netresearchgate.net |

| Molecular Dynamics | Exploring conformational dynamics of nicotinic receptor binding sites. | Revealed alternative site conformations and binding energy landscapes. | elifesciences.org |

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies

While traditional methods for synthesizing substituted pyridines are well-established, future research will likely focus on more efficient, sustainable, and versatile synthetic routes to 2,6-diethylisonicotinic acid and its analogs.

Catalytic C-H Functionalization: A paradigm shift in organic synthesis involves the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govbeilstein-journals.org Transition-metal-catalyzed C-H activation presents a powerful strategy to modify the pyridine (B92270) core or the ethyl substituents of this compound directly. rsc.orgu-tokyo.ac.jp This approach avoids the need for pre-functionalized starting materials, reducing step counts and improving atom economy. Future work could explore palladium, rhodium, or rare-earth metal catalysts to introduce new functional groups at specific positions, creating a library of novel derivatives with unique properties. nih.govbeilstein-journals.orgresearchgate.net For instance, chelation-assisted C-H activation, where the pyridine nitrogen directs the catalyst, could offer high regioselectivity for modifications at the C3 and C5 positions. rsc.org